ethyl 5-propyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-propyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of propyl bromide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-propyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 5-propyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-propyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate: Similar in structure but with different substituents, leading to varied chemical and biological properties.
5-Amino-pyrazoles: Known for their use in the synthesis of heterocyclic compounds and their biological activities.
Pyrazoline and pyrazolidine: Reduced forms of pyrazole with different chemical properties and applications.
This compound stands out due to its unique combination of substituents, which confer specific chemical reactivity and potential biological activities.
Biological Activity
Ethyl 5-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound is characterized by a five-membered heterocyclic structure with two adjacent nitrogen atoms. The presence of the propyl group at the 5-position and the ethyl carboxylate group significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound can form hydrogen bonds through its carboxylic acid moiety, facilitating interactions with enzymes and receptors, which may lead to inhibition or modulation of specific biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can be crucial for its anticancer and anti-inflammatory activities.
- Receptor Binding : this compound can bind to specific receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
Biological Activities
This compound has been investigated for various biological activities, including:
1. Anticancer Activity
Several studies have reported the anticancer potential of pyrazole derivatives. This compound shows promising results against various cancer cell lines:
- Cytotoxicity : In vitro studies indicate significant cytotoxic effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to established chemotherapeutics .
2. Antimicrobial Activity
The compound exhibits antimicrobial properties against a range of bacterial and fungal strains. It has shown effectiveness in inhibiting growth at concentrations that are competitive with standard antibiotics:
- Bacterial Strains : Effective against E. coli and Staphylococcus aureus at concentrations as low as 40 µg/mL .
3. Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation:
- Inhibition of Cytokines : The compound demonstrated significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro .
Case Study 1: Anticancer Screening
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives, including this compound, against multiple cancer cell lines. The findings indicated that the compound effectively induced apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .
Case Study 2: Anti-inflammatory Effects
Selvam et al. investigated the anti-inflammatory effects of pyrazole derivatives in a carrageenan-induced edema model. This compound exhibited comparable efficacy to ibuprofen, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Properties
IUPAC Name |
ethyl 5-propyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-8-7(6-10-11-8)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHUAGMMONCJCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380545 |
Source
|
Record name | ethyl 5-propyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123374-28-7 |
Source
|
Record name | ethyl 5-propyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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